molecular formula C23H29FN2O B129368 4-Fluorobenzyltrozamicol CAS No. 154824-77-8

4-Fluorobenzyltrozamicol

Cat. No. B129368
M. Wt: 367.5 g/mol
InChI Key: HPZHSYBCGLDRCT-NOAXBIBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzyltrozamicol (4-FBT) is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various neurological disorders. This compound is a selective antagonist of the muscarinic acetylcholine receptor subtype M2, which is primarily found in the central nervous system.

Mechanism Of Action

The mechanism of action of 4-Fluorobenzyltrozamicol involves its selective binding to the M2 muscarinic acetylcholine receptor subtype. This receptor is primarily found in the central nervous system and is involved in various physiological processes, including cognition, memory, and mood regulation. By blocking the M2 receptor, 4-Fluorobenzyltrozamicol modulates these processes and improves cognitive function, memory, and mood.

Biochemical And Physiological Effects

4-Fluorobenzyltrozamicol has been shown to have various biochemical and physiological effects in animal models. It has been found to increase acetylcholine levels in the brain, which is involved in cognitive function and memory. Additionally, 4-Fluorobenzyltrozamicol has been shown to increase dopamine and serotonin levels in the brain, which are involved in mood regulation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluorobenzyltrozamicol in lab experiments include its high selectivity for the M2 receptor, its ability to improve cognitive function and memory, and its anxiolytic and antidepressant effects. However, the limitations of using 4-Fluorobenzyltrozamicol include its potential toxicity and its limited availability.

Future Directions

There are several future directions for the study of 4-Fluorobenzyltrozamicol. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Fluorobenzyltrozamicol in humans. Finally, the development of more selective and potent M2 receptor antagonists could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 4-Fluorobenzyltrozamicol involves the reaction of 4-fluorobenzylamine with trozamicol. The reaction is carried out in the presence of a catalyst under controlled conditions. The resulting product is purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-Fluorobenzyltrozamicol has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. Additionally, 4-Fluorobenzyltrozamicol has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

properties

CAS RN

154824-77-8

Product Name

4-Fluorobenzyltrozamicol

Molecular Formula

C23H29FN2O

Molecular Weight

367.5 g/mol

IUPAC Name

(3S,4S)-1-[(4-(18F)fluoranylphenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol

InChI

InChI=1S/C23H29FN2O/c24-21-8-6-18(7-9-21)16-25-13-12-23(27)22(17-25)26-14-10-20(11-15-26)19-4-2-1-3-5-19/h1-9,20,22-23,27H,10-17H2/t22-,23-/m0/s1/i24-1

InChI Key

HPZHSYBCGLDRCT-NOAXBIBBSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F]

SMILES

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F

synonyms

4-F(18)fluorobenzyl-trozamicol
4-fluorobenzyltrozamicol
4-fluorobenzyltrozamicol, (trans-(-))-stereoisomer
F(18)FBT
p-(18F)fluorobenzyltrozamicol
p-FBT

Origin of Product

United States

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